2,2-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
2,2-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound with a unique structure that includes a thiadiazole ring and a trimethylphenyl group
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole structure have been reported to exhibit various biological activities, including antimicrobial, antifungal, antiviral, antitumor, antioxidant, gastroprotective, antiulcer, and herbicidal activities
Mode of Action
It is known that 1,3,4-thiadiazoles, a class of small molecules, have received much interest in the fields of chemistry and biology due to their broad spectrum of activity . The specific interaction of N-(5-mesityl-1,3,4-thiadiazol-2-yl)pivalamide with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazol structure have been reported to affect various biochemical pathways, leading to their broad spectrum of biological activities
Result of Action
Compounds with a similar 1,3,4-thiadiazol structure have been reported to exhibit various biological activities, suggesting that they may have significant molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the reaction of 2,4,6-trimethylphenylhydrazine with carbon disulfide to form the corresponding thiadiazole. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trimethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Brominated or nitrated derivatives of the trimethylphenyl group.
Scientific Research Applications
2,2-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-N-(2,4,6-trimethylphenyl)propanamide: Similar structure but lacks the thiadiazole ring.
2,4,6-trimethylaniline: Contains the trimethylphenyl group but lacks the thiadiazole ring and the propanamide moiety.
Uniqueness
The presence of both the thiadiazole ring and the trimethylphenyl group in 2,2-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide makes it unique. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
2,2-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-9-7-10(2)12(11(3)8-9)13-18-19-15(21-13)17-14(20)16(4,5)6/h7-8H,1-6H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAMSAGPVUYDIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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